

# Application Note: High-Resolution $^{13}\text{C}$ NMR Characterization of Sodium Oxalate- $^{13}\text{C}_2$

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## Compound of Interest

Compound Name: Sodium oxalate- $^{13}\text{C}_2$

CAS No.: 260429-91-2

Cat. No.: B1602490

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$^{13}\text{C}$  NMR) Analyte: **Sodium Oxalate- $^{13}\text{C}_2$**  (

) CAS: 260429-91-2 (Labeled)[1]

## Executive Summary

**Sodium Oxalate- $^{13}\text{C}_2$**  is a critical metabolic tracer and hyperpolarization standard.[1]

However, its analysis is frequently mishandled due to two unique properties: magnetic equivalence (resulting in a singlet despite  $^{13}\text{C}$ - $^{13}\text{C}$  bonding) and quaternary carbon isolation (resulting in

relaxation times often exceeding 40 seconds).[1] Standard "carbon" parameters on automated spectrometers will result in severe signal saturation and non-quantitative integration.[1]

This guide outlines a Quantitative Pulse-Interrupted Protocol designed to ensure full magnetization recovery without the use of precipitation-prone relaxation agents.

## Chemical Intelligence & Properties

Understanding the spin physics of the analyte is prerequisite to experimental design.

Property	Value / Characteristic	Impact on NMR Protocol
Spin System	(Magnetically Equivalent)	NO Doublet observed. The spectrum will appear as a singlet.[1] The coupling (~85 Hz) is active but magnetically invisible in a 1D spectrum due to symmetry.
Relaxation Mechanism	CSA (Chemical Shift Anisotropy)	Lacks dipolar relaxation from protons (H).  is exceptionally long (>30s).
Solubility (D2O)	~0.27 M (37 g/L)	Moderate.[1] Prepare samples at 20–50 mM to avoid radiation damping on high-Q cryoprobes due to 99% enrichment.[1]
Chemical Shift	173.3 ppm (pH 7.[1]0)	pH sensitive.[1] Shifts upfield to ~161 ppm at pH < 2.0 (protonation breaks symmetry). [1]
Incompatibility	,	Do NOT use standard relaxation agents like  or  .[1] They form insoluble oxalate precipitates immediately.[1]

## Sample Preparation Protocol

### Reagents

- Analyte: **Sodium Oxalate-13C2** (99% atom 13C).[1]

- Solvent: Deuterium Oxide ( , 99.9% D).[1]
- Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate).[1] Note: Avoid TSP if working at acidic pH.
- pH Buffer (Optional): 100 mM Phosphate buffer (pH 7.4) is recommended to stabilize chemical shift.[1]

## Workflow

- Weighing: Weigh 4.0 mg of **Sodium Oxalate-13C2** into a clean vial.
- Dissolution: Add 600 L of (or Phosphate Buffer in ). Vortex until fully dissolved.[1]
  - Target Concentration: ~50 mM.[1]
- Referencing: Add 10 L of 5 mM DSS-d6 solution.
- Transfer: Transfer to a high-quality 5mm NMR tube.
- Degassing (Critical for T1): For highest precision, degas the sample (bubbling with or Argon for 2 mins) to remove paramagnetic dissolved oxygen, which shortens unpredictably.

## Instrument Configuration & Acquisition

Two methods are provided.[1][2][3][4][5] Method A is the gold standard for purity and quantification. Method B is for rapid identity confirmation.[1]

## Method A: Quantitative (Inverse Gated / Long Delay)

- Rationale: Suppresses NOE (though minimal) and allows full relaxation.[\[1\]](#)
- Pulse Sequence:zgig (Bruker) / s2pul with decoupling off during delay (Varian/Agilent).
- Temperature: 298 K ( ).
- Spectral Width: 250 ppm (Center at 100 ppm).[\[1\]](#)
- Excitation Pulse:  
(Maximize signal per scan).
- Acquisition Time ( ): 1.0 – 2.0 seconds.[\[1\]](#)
- Relaxation Delay ( ):60 to 100 seconds.
  - Why? Quaternary carbons in oxalate can have [\[1\]](#) Quantitative integrals require [\[1\]](#)
- Scans (NS): 4 – 16 scans.[\[1\]](#) (Due to 99% enrichment, signal is massive; high scan counts are unnecessary and waste time given the long ).

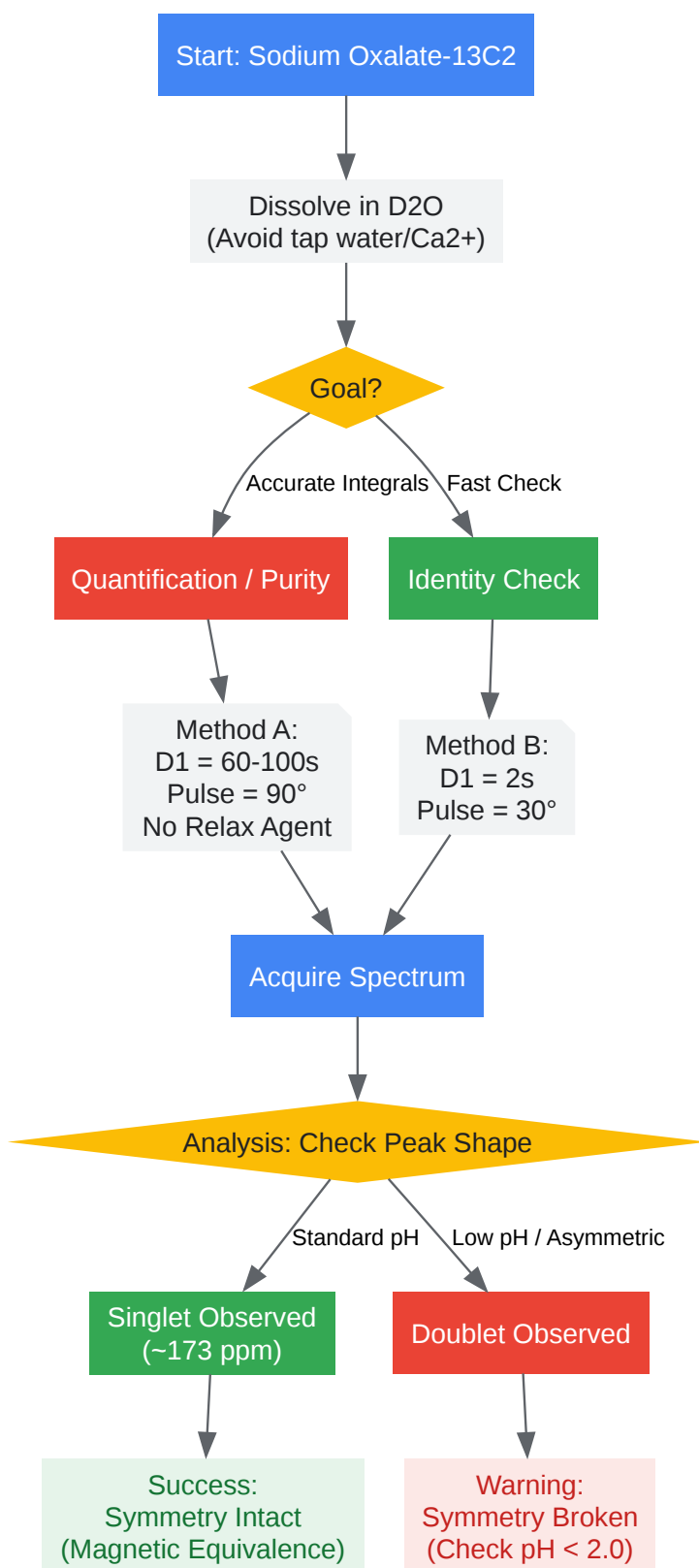
## Method B: Rapid Identity (High Throughput)

- Rationale: Confirms presence of <sup>13</sup>C-Oxalate without accurate integration.

- Pulse Sequence:zgpg30 (Standard power-gated decoupling).[1]
- Excitation Pulse:  
(Ernst angle approximation for fast repetition).[1]
- Relaxation Delay (  
): 2.0 seconds.
- Scans (NS): 16 scans.[1]

## Visualization of Workflow & Logic

The following diagram illustrates the decision matrix for handling **Sodium Oxalate-13C2**, highlighting the critical "Symmetry Trap" and "Solubility Trap."



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Caption: Operational workflow for **Sodium Oxalate-13C2** NMR, distinguishing between quantitative needs and spectral interpretation of magnetic symmetry.

## Data Processing & Analysis

### Phasing

The spectrum should contain a single sharp peak at ~173.3 ppm. Phase manually. Autophasing often fails on single-peak spectra with high SNR because it attempts to phase noise.[1]

### Integration

- Method A: Set the DSS methyl signal (0 ppm) to integral 9.0 (if 3 carbons x 3 H, but this is 13C, so reference to concentration if using ERETIC) or simply set the Oxalate peak to 100.0 for relative purity.
- Method B: Integrals are not reliable due to saturation.[1]

## Reporting Results

When reporting the chemical shift, explicitly state the pH, as oxalate shift is highly pH-dependent.[1]

- Example: "13C NMR ( , 100 MHz):  
173.3 (s). Note: Singlet observed due to magnetic equivalence of the spin system."

## Troubleshooting

### Issue 1: "I bought 13C2 labeled oxalate, but I don't see a doublet. Is it labeled?"

Cause: Magnetic Equivalence.[1] Explanation: In a symmetric molecule like

, the two Carbon-13 nuclei are chemically and magnetically equivalent.[1] Transitions between singlet and triplet states are forbidden.[1] You will only see a singlet. Verification: To prove it is doubly labeled, you would need to run an INADEQUATE pulse sequence (filters for double-quantum coherence) or lower the pH to  $< 1.0$  to protonate one side ( ), breaking the symmetry.

## Issue 2: "My sample turned cloudy/white precipitate formed."

Cause: Incompatible Ions.[1] Explanation: Oxalate is a potent chelator.[1][6] If you used tap water ( $\text{Ca}^{2+}$ ) or added a standard relaxation agent like Gadolinium Chloride (

), you formed insoluble Calcium Oxalate or Gadolinium Oxalate.[1] Solution: Remake sample in pure

. Do not use ionic relaxation agents.[1] If a relaxation agent is absolutely required, use Gd-DTPA (Magnevist), where the Gd is already tightly chelated, preventing reaction with oxalate.[1]

## Issue 3: "The signal is huge but the integral is tiny compared to my reference."

Cause:

Saturation. Explanation: You likely used a standard 2-second delay. The oxalate nuclei are still saturated. Solution: Increase

to  $>60$  seconds or use a flip angle of

and correct mathematically (though long delay is preferred).

## References

- Chemical Shifts & pH Dependence
  - Reference: Iali, W., et al. (2018).[1] "Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE." Chemical Communications.[1]
  - Source:
- Relax



):

- Reference: Ardenkjær-Larsen, J. H., et al. (2003).[1] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." [1] PNAS.[1] (Discusses long T1 of carboxylates for hyperpolarization).
- Source:
- Solubility Data
  - Reference: BenchChem Technical Support.[1] "Solubility of Sodium Oxalate in Various Solvents."
  - Source: (General Reference)
- Gadolinium Oxalate Insolubility
  - Reference: Holbrook, R. J., et al. (2019).[1] "Precipitation of gadolinium from magnetic resonance imaging contrast agents." Journal of Trace Elements in Medicine and Biology.
  - Source:

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## Sources

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